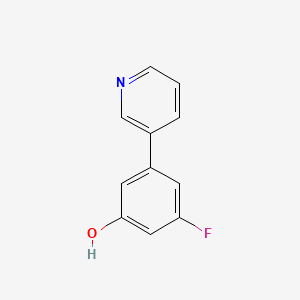

3-Fluoro-5-(pyridin-3-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-pyridin-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-4-9(5-11(14)6-10)8-2-1-3-13-7-8/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIWDTHTHYGKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187392-81-0 | |

| Record name | 3-fluoro-5-(pyridin-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Strategies and Methodological Innovations for 3 Fluoro 5 Pyridin 3 Yl Phenol

Detailed Retrosynthetic Analysis and Advanced Disconnection Approaches for 3-Fluoro-5-(pyridin-3-yl)phenol

A thorough retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection is the C-C bond between the phenol (B47542) and pyridine (B92270) rings, suggesting a cross-coupling reaction as a pivotal step. This leads to two main precursor fragments: a substituted fluorophenol derivative and a functionalized pyridine.

Alternative disconnection strategies might involve the C-F bond or the C-O bond of the phenol. However, the late-stage introduction of fluorine can be challenging, and the phenol group is a versatile handle for various transformations. Therefore, the aryl-pyridyl bond formation remains the most logical and widely explored disconnection.

The choice of precursors is critical. For the phenolic component, a dihalobenzene or a boronic acid derivative of a fluorophenol could be employed. For the pyridine component, a halopyridine or a pyridineboronic acid are common choices. The specific functionalities on these precursors will dictate the chosen synthetic pathway.

Exploration of Convergent and Divergent Synthetic Pathways to Access this compound

Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound. A convergent approach would involve the synthesis of the two key aromatic rings separately, followed by their coupling in a late-stage step. A divergent approach would start from a common intermediate that is then elaborated to introduce the required functional groups.

Transition-Metal-Catalyzed Cross-Coupling Methodologies for Aryl-Pyridyl Bond Formation in this compound

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for forming the aryl-pyridyl bond in this compound. The Suzuki-Miyaura coupling is a highly favored method due to its mild reaction conditions and tolerance of a wide range of functional groups.

| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Base | Yield (%) |

| Pd(PPh₃)₄ | 3-Fluorophenylboronic acid | 3-Bromopyridine | Toluene/Ethanol | Na₂CO₃ | 75-85 |

| Pd(dppf)Cl₂ | 3-Fluoro-5-hydroxyphenylboronic acid | 3-Iodopyridine | Dioxane/Water | K₃PO₄ | 80-90 |

| [Pd(OAc)₂]/SPhos | 3-Bromo-5-fluorophenol | Pyridine-3-boronic acid | THF | K₂CO₃ | 70-80 |

Other notable cross-coupling reactions include the Negishi coupling, which utilizes organozinc reagents, and the Stille coupling, which employs organotin compounds. While effective, the toxicity of tin reagents often makes the Stille coupling less desirable. The Buchwald-Hartwig amination, although primarily for C-N bond formation, has been adapted for certain C-C coupling scenarios involving pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Routes for Selective Fluorination of Phenolic Precursors

The introduction of the fluorine atom onto the phenolic ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com For the synthesis of 3-fluoro-5-hydroxyphenol precursors, a dihalobenzene can be a suitable starting material.

For instance, the reaction of 1,3-dibromo-5-nitrobenzene (B1662017) with a fluoride (B91410) source, such as potassium fluoride in the presence of a phase-transfer catalyst, can lead to the selective replacement of one bromine atom with fluorine. Subsequent reduction of the nitro group and diazotization followed by hydrolysis would yield the desired fluorophenol. The choice of solvent and temperature is crucial to control the regioselectivity and prevent side reactions. nih.gov Deoxyfluorination of phenols via aryl fluorosulfonate intermediates presents another viable route. nih.govresearchgate.net

Regioselective Functionalization Techniques for the Pyridine Moiety of this compound

Achieving regioselective functionalization of the pyridine ring is critical for introducing the necessary coupling handle at the 3-position. beilstein-journals.orgnih.gov Directed ortho-metalation (DoM) is a powerful technique where a directing group on the pyridine ring guides a metalating agent (typically an organolithium reagent) to the adjacent position. rsc.orgharvard.eduthieme-connect.comacs.orgbaranlab.org For instance, a picoline N-oxide can direct lithiation to the 2-position, which can then be functionalized.

Halogenation of pyridines can also be controlled to favor the 3-position. For example, the bromination of pyridine under specific conditions can yield 3-bromopyridine, a key precursor for cross-coupling reactions. rsc.org Furthermore, C-H activation strategies are emerging as a more atom-economical approach to directly functionalize the pyridine ring, avoiding the need for pre-installed directing or leaving groups. nih.govacs.orgrsc.orgnih.gov

Advanced Dearomatization-Hydrogenation Processes for Fluorinated Pyridines as Precursors

An innovative approach to synthesizing substituted fluorinated pyridines involves the dearomatization of a fluorinated pyridine precursor followed by hydrogenation. nih.govnih.govspringernature.comacs.org This strategy can provide access to highly substituted piperidines, which can then be re-aromatized to the desired pyridine. nih.govnih.goveurekalert.orgsciencedaily.comresearchgate.net

Rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines has been shown to produce cis-fluorinated piperidines with high diastereoselectivity. nih.govspringernature.comacs.org These piperidines can then be subjected to oxidation to regenerate the aromatic pyridine ring, now bearing the desired fluorine substituent. This method offers a unique entry into complex pyridine structures that might be difficult to access through traditional methods. rsc.orgresearchgate.netnih.govrsc.org

Optimization Protocols for Reaction Conditions, Yield Enhancement, and Stereocontrol in this compound Synthesis

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. For transition-metal-catalyzed cross-coupling reactions, key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature.

Table of Optimization Parameters for Suzuki-Miyaura Coupling:

| Parameter | Variation | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, [Pd(OAc)₂] | Different palladium sources and ligands exhibit varying reactivity and stability. |

| Ligand | PPh₃, dppf, SPhos | Ligands influence the coordination environment of the metal, affecting catalytic activity and selectivity. |

| Base | Na₂CO₃, K₃PO₄, K₂CO₃, Cs₂CO₃ | The strength and nature of the base are crucial for the transmetalation step. |

| Solvent | Toluene, Dioxane, THF, DMF | Solvent polarity and coordinating ability can significantly impact reaction rates and yields. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |

In addition to optimizing cross-coupling reactions, careful control over the fluorination and pyridine functionalization steps is essential. For SNAr reactions, the choice of fluoride source and reaction temperature can influence the efficiency and selectivity of the fluorination. In directed ortho-metalation, the choice of the directing group and the metalating agent is critical for achieving the desired regioselectivity.

Stereocontrol is generally not a primary concern in the synthesis of the aromatic core of this compound. However, if chiral centers were to be introduced in substituents, asymmetric synthesis strategies would need to be employed.

Integration of Green Chemistry Principles and Sustainable Methodologies in this compound Production

The growing emphasis on environmentally benign chemical manufacturing has spurred the integration of green chemistry principles into the synthesis of complex molecules like this compound. Key areas of focus include the use of less hazardous solvents, energy-efficient reaction conditions, and the development of catalytic processes that minimize waste.

One sustainable approach involves the use of microwave-assisted synthesis. For the analogous compound 3-(pyridin-3-yl)phenol, a Suzuki-Miyaura coupling reaction has been effectively carried out using microwave irradiation. chemicalbook.com This method significantly reduces reaction times from hours to minutes, which translates to considerable energy savings. chemicalbook.com The reaction, which couples 3-bromophenol (B21344) with pyridin-3-ylboronic acid, utilizes a palladium catalyst in a mixture of dimethoxyethane and water, the latter being a green solvent. chemicalbook.com

Another key aspect of green chemistry is the move towards photoredox catalysis, which utilizes visible light to drive chemical reactions. This approach has been successfully employed in the synthesis of various 3-fluoropyridines. acs.org By using a photocatalyst such as fac-Ir(ppy)₃ under blue LED irradiation, it is possible to forge C-C bonds under mild conditions, often at room temperature. acs.org This methodology avoids the need for high-temperature reflux conditions, thereby reducing energy consumption and the potential for thermal degradation of reactants and products. acs.org

The choice of solvents is also a critical factor in the greenness of a synthetic process. While many traditional cross-coupling reactions employ organic solvents, research into using more environmentally friendly options is ongoing. For instance, in the synthesis of certain fluorinated compounds, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, and even water are being explored as alternatives to more hazardous solvents like tetrahydrofuran (B95107) (THF) and toluene. google.com

The principles of atom economy are also central to green synthesis. Developing reactions that incorporate the maximum number of atoms from the starting materials into the final product is a primary goal. While not specifically detailed for this compound in the provided context, the general trend in modern synthetic chemistry is to favor addition-type reactions and catalytic cycles over stoichiometric reactions that generate large amounts of waste.

The following table summarizes key findings from research into sustainable methodologies applicable to the synthesis of related compounds.

| Reaction Type | Key Green Chemistry Principle | Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

| Suzuki-Miyaura Coupling | Energy Efficiency | 3-Bromophenol, Pyridin-3-ylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, Microwave (120°C, 20 min) | Dimethoxyethane/Water | 78% | chemicalbook.com |

| Photoredox Coupling | Energy Efficiency, Mild Conditions | α,α-difluoro-β-iodoketones, Silyl (B83357) enol ethers | fac-Ir(ppy)₃, Blue LED irradiation | Not specified | 80% | acs.org |

These examples highlight a clear trend towards the adoption of greener and more sustainable practices in the synthesis of complex aromatic compounds. Future research into the production of this compound will likely continue to build on these principles, aiming for processes that are not only efficient and high-yielding but also environmentally responsible.

Advanced Spectroscopic and Mechanistic Characterization of 3 Fluoro 5 Pyridin 3 Yl Phenol

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed characterization of 3-Fluoro-5-(pyridin-3-yl)phenol, offering insights into its atomic-level structure and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of hydrogen, carbon, and fluorine nuclei within the this compound molecule.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms present. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing and donating effects of the substituents on the two aromatic rings. The hydroxyl proton's chemical shift can vary significantly depending on the solvent and concentration, due to its involvement in hydrogen bonding. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. youtube.com The carbon atoms attached to the electronegative fluorine and oxygen atoms will exhibit downfield shifts. researchgate.netdocbrown.info The chemical shifts of the carbons in the pyridine (B92270) and phenol (B47542) rings provide insight into the electronic distribution across the molecule. rsc.orgchemicalbook.com Quaternary carbons, those without any attached protons, typically show weaker signals. youtube.com

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. wikipedia.org The chemical shift of the fluorine atom in this compound is influenced by its position on the aromatic ring and any intermolecular interactions. wikipedia.orghuji.ac.il The typical chemical shift range for organofluorine compounds is broad, allowing for clear distinction of the fluorine signal. wikipedia.org

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.0 - 8.8 | m | |

| Phenolic-OH | 5.0 - 10.0 | br s | |

| Aromatic-C | 100 - 160 | ||

| C-F | 155 - 165 | d | J(C-F) ~240-260 |

| ¹⁹F | -110 to -130 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions. 'm' denotes multiplet, 'br s' denotes broad singlet, and 'd' denotes doublet.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint of its functional groups and information about intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its breadth suggesting hydrogen bonding. capes.gov.br The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly useful for studying symmetric vibrations and can provide insights into the carbon backbone of the molecule. researchgate.net

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong (IR) |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong (IR) |

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. acs.org This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which is C₁₁H₈FNO. biosynth.com Furthermore, by analyzing the fragmentation patterns under ionization, the connectivity of the molecule can be confirmed. Common fragmentation pathways may involve the loss of small neutral molecules such as CO or HCN, as well as cleavage at the bond connecting the two aromatic rings.

In-depth Investigations into Reaction Mechanisms and Intermediates Involving this compound

The synthesis of this compound and related structures often involves transition-metal-catalyzed cross-coupling reactions. chemicalbook.com For instance, a Suzuki coupling reaction between a fluorophenol derivative and a pyridineboronic acid is a common strategy. chemicalbook.com Mechanistic studies of such reactions would focus on the catalytic cycle, involving steps like oxidative addition, transmetalation, and reductive elimination. The fluorine substituent can influence the reactivity of the aryl halide or boronic acid precursor. acs.org

Intermediates in these reactions would include organopalladium species. The phenol group can also participate in reactions, such as etherification or esterification, to create derivatives with modified properties. The pyridine nitrogen can act as a nucleophile or a base, influencing reaction pathways.

Studies on Intermolecular Interactions, Hydrogen Bonding Networks, and Supramolecular Assembly of this compound Systems

The molecular structure of this compound, with its hydrogen bond donor (phenolic OH) and acceptor (pyridine N) sites, as well as the electronegative fluorine atom, predisposes it to a variety of intermolecular interactions that dictate its solid-state packing and supramolecular assembly. ias.ac.in

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond between the phenolic hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule (O-H···N). nih.govnih.gov This type of interaction often leads to the formation of chains or more complex networks in the solid state. nih.gov

Other Interactions: The fluorine atom can participate in weaker C-H···F hydrogen bonds. ias.ac.inbgu.ac.il These, along with other van der Waals forces, play a role in the fine-tuning of the molecular packing. The interplay of these various non-covalent interactions results in a specific three-dimensional supramolecular architecture. rsc.org

Computational and Theoretical Chemistry of 3 Fluoro 5 Pyridin 3 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Fluoro-5-(pyridin-3-yl)phenol. These methods model the behavior of electrons within the molecule, which governs its chemical properties and reactivity.

Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. acs.org For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine its optimized geometry, electronic structure, and vibrational frequencies. nih.gov

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom, while the LUMO is anticipated to be distributed across the electron-deficient pyridine (B92270) ring. acs.orgacs.org This separation of FMOs suggests a potential for intramolecular charge transfer upon electronic excitation. The fluorine substituent, being highly electronegative, influences the electron distribution and orbital energies.

Energetic profiles, including reaction pathways and transition states, can also be mapped using DFT. This allows for the prediction of reaction mechanisms and the kinetic feasibility of various chemical transformations involving this compound.

Table 1: Hypothetical DFT-Calculated Quantum Chemical Descriptors for this compound

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity, stability |

| Ionization Potential (I) | 6.2 eV | Energy to remove an electron |

| Electron Affinity (A) | 1.5 eV | Energy released when adding an electron |

| Global Hardness (η) | 2.35 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -3.85 eV | Electron escaping tendency |

| Global Electrophilicity (ω) | 3.14 eV | Propensity to accept electrons |

Note: These values are hypothetical and for illustrative purposes, based on typical DFT results for similar aromatic compounds.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, offer a hierarchical approach to approximating the solution to the Schrödinger equation. acs.orgaps.org While computationally more demanding than DFT, high-level ab initio calculations provide benchmark-quality data for electronic structure and energies. acs.org

For this compound, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be used to obtain highly accurate energetic and geometric parameters for the molecule's ground and excited states. These results can serve as a "gold standard" to validate and calibrate more computationally efficient methods like DFT. acs.org Discrepancies between DFT and high-level ab initio results can highlight the limitations of specific density functionals for this class of molecules.

Table 2: Hypothetical Comparison of Ground State Energies for this compound

| Method | Basis Set | Calculated Relative Energy (kcal/mol) |

| DFT (B3LYP) | 6-311+G(d,p) | 2.5 |

| Ab Initio (MP2) | 6-311+G(d,p) | 1.2 |

| Ab Initio (CCSD(T)) | aug-cc-pVTZ | 0.0 (Reference) |

Note: These values are hypothetical, illustrating the typical trend in accuracy where CCSD(T) is taken as the reference standard.

Conformational Analysis and Energy Landscapes of this compound

The structure of this compound is not rigid. The molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and pyridine rings. acs.org The relative orientation of these two rings is defined by the torsional or dihedral angle.

Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (energy maxima) that separate them. ic.ac.uk For biaryl systems like this, steric hindrance between the ortho hydrogens on the two rings often leads to a non-planar (twisted) ground state conformation. libretexts.orgnih.gov The energy landscape can be generated by systematically rotating the dihedral angle and calculating the energy at each step. This results in a potential energy surface that reveals the barriers to rotation. nih.gov

In this compound, the planar conformations are likely to be high-energy transition states due to steric clashes. The lowest energy conformers are expected to have a twisted arrangement. The presence of the fluorine atom and the nitrogen in the pyridine ring creates an asymmetric energy profile.

Table 3: Hypothetical Relative Energies for Different Conformations of this compound

| Dihedral Angle (Phenyl-Pyridine) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | 3.5 | Transition State (syn-planar) |

| ~35° | 0.0 | Global Minimum (twisted) |

| 90° | 1.8 | Transition State (perpendicular) |

| ~145° | 0.2 | Local Minimum (twisted) |

| 180° | 3.8 | Transition State (anti-planar) |

Note: Data is hypothetical, based on known energy profiles of substituted biphenyls and phenylpyridines. nih.gov

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in isolation (gas phase), Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time in a more realistic environment, such as in a solvent. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, diffusion, and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to explore its behavior in aqueous solution. Key aspects to investigate include:

Hydration Structure: Analyzing the radial distribution functions to understand how water molecules arrange around the solute, forming hydration shells. researchgate.net

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as an acceptor. MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds with surrounding water molecules. acs.orgtandfonline.com

Conformational Dynamics: Observing how the molecule samples different conformations in solution and how the solvent influences the conformational equilibrium.

Diffusion: Calculating the self-diffusion coefficient to understand the molecule's mobility within the solvent. researchgate.net

These simulations provide a dynamic picture that complements the static information from quantum chemical calculations.

Table 4: Hypothetical MD Simulation Parameters for this compound in Water

| Parameter | Hypothetical Value | Significance |

| Average number of H-bonds (solute-water) | 3.5 | Strength of interaction with solvent |

| H-bond lifetime (OH···O) | 2.1 ps | Stability of direct hydrogen bonds |

| Self-diffusion coefficient (D) | 0.6 x 10⁻⁵ cm²/s | Mobility in aqueous solution |

| Solvation Free Energy | -8.5 kcal/mol | Thermodynamic favorability of being in solution |

Note: These values are illustrative and based on typical results for phenol and similar molecules in aqueous MD simulations. nih.gov

Quantitative Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) Studies for this compound and Its Derivatives

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their reactivity or physical properties. tandfonline.comchemrevlett.com These models take the form of a mathematical equation that relates calculated molecular descriptors (numerical representations of molecular structure) to an experimentally measured property. tandfonline.com

For a series of derivatives of this compound, a QSPR model could be developed to predict properties like antioxidant activity, acidity (pKa), or solubility. researchgate.netfrontiersin.org Similarly, a QSRR model could predict the reaction rates for a specific chemical transformation.

The process involves:

Assembling a dataset of related compounds with known activity/property values.

Calculating a wide range of molecular descriptors for each compound (e.g., electronic, steric, topological descriptors).

Using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build a model that links the descriptors to the property. chemrevlett.comnih.gov

Validating the model to ensure its predictive power.

Such models can be used to screen virtual libraries of related compounds, prioritize synthesis efforts, and gain insight into the structural features that govern a particular property. For phenolic compounds, descriptors related to the charge on the phenolic oxygen and the stability of the corresponding phenoxide radical are often crucial for modeling antioxidant activity. tandfonline.com For pyridine derivatives, descriptors related to the nitrogen's basicity and the ring's electronic properties are important. rsc.orgacs.org

Table 5: Hypothetical QSPR Model for a Property of this compound Derivatives

| Molecular Descriptor | Coefficient | Correlation |

| Charge on Phenolic Oxygen (qO) | -15.2 | Negative (higher negative charge increases property) |

| HOMO-LUMO Gap (ΔE) | -0.8 | Negative (smaller gap increases property) |

| LogP (Octanol-Water Partition Coefficient) | +0.5 | Positive (higher lipophilicity increases property) |

| Molecular Weight (MW) | +0.01 | Positive (larger molecules have slightly higher property value) |

Note: This table represents a hypothetical linear QSPR equation: Property = A + B(qO) + C(ΔE) + D(LogP) + E(MW). The coefficients are for illustrative purposes only.

Chemical Reactivity and Derivatization Approaches for 3 Fluoro 5 Pyridin 3 Yl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in 3-Fluoro-5-(pyridin-3-yl)phenol is the primary site for aromatic substitution reactions, though its reactivity is modulated by the competing electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS)

Phenols are generally highly susceptible to electrophilic aromatic substitution because the hydroxyl group is a powerful activating group and an ortho-, para-director. byjus.comrefinerlink.com The oxygen's lone pairs can be donated into the aromatic system, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. bdu.ac.in This strong activation means that reactions like halogenation can often proceed even without a Lewis acid catalyst. byjus.com

In the case of this compound, the hydroxyl group directs incoming electrophiles to the C2, C4, and C6 positions. However, the C3 and C5 positions are occupied by the fluoro and pyridyl groups, respectively. Therefore, electrophilic attack is anticipated at the C2, C4, and C6 positions. The fluorine atom at C3 is a deactivating group due to its strong inductive electron-withdrawing effect, which will somewhat temper the activating effect of the hydroxyl group. The pyridyl group at C5 is also strongly deactivating. The expected regiochemical outcome for common EAS reactions is substitution at the positions ortho and para to the hydroxyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ in CS₂ or CHCl₃ | 2-Bromo-3-fluoro-5-(pyridin-3-yl)phenol and/or 4-Bromo-3-fluoro-5-(pyridin-3-yl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-3-fluoro-5-(pyridin-3-yl)phenol and/or 4-Nitro-3-fluoro-5-(pyridin-3-yl)phenol |

| Sulfonation | Conc. H₂SO₄ | 3-Fluoro-2-hydroxy-5-(pyridin-3-yl)benzenesulfonic acid (at low temp) and/or 5-Fluoro-2-hydroxy-3-(pyridin-3-yl)benzenesulfonic acid (at high temp) |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires an aromatic ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org In this compound, the phenolic ring is not strongly activated for SNAr. The hydroxyl group is activating, and the pyridyl group's deactivating effect is at the meta position relative to the fluorine atom.

However, the fluorine atom can serve as a leaving group. SNAr reactions involving the displacement of fluoride (B91410) are known, particularly because fluorine's high electronegativity can stabilize the intermediate Meisenheimer complex, even though fluoride itself is not a traditional good leaving group. libretexts.org For SNAr to occur on this molecule, forcing conditions or further activation would likely be necessary. For instance, studies on the related compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show that the fluorine atom can be displaced by various nucleophiles (O, S, and N-based) due to the strong activation by the nitro and pentafluorosulfanyl groups. beilstein-journals.orgnih.govnih.gov A similar strategy, such as nitration of the phenolic ring prior to substitution, could potentially enable SNAr reactions.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for derivatization. nih.gov It can be readily converted into ethers and esters, which can alter the molecule's physical and biological properties.

Etherification: Formation of an ether can be achieved via the Williamson ether synthesis. The phenol (B47542) is first deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide ion, which is then reacted with an alkyl halide or other electrophile.

Esterification: Phenolic esters can be synthesized by reacting the phenol with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. nih.gov Derivatization with reagents like isonicotinoyl chloride or pyridine-3-sulfonyl chloride has been used to enhance the detectability of phenols in analytical methods like LC-MS/MS. nih.govresearchgate.net

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| O-Alkylation | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl halide (e.g., CH₃I, BnBr) | Alkyl or Benzyl Ether |

| O-Acylation | Acyl chloride (e.g., CH₃COCl) or Anhydride ((CH₃CO)₂O), Base (e.g., Pyridine) | Phenyl Ester |

| O-Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl), Base | Sulfonate Ester |

These derivatization strategies are fundamental in medicinal chemistry for creating prodrugs or modifying a compound's pharmacokinetic profile. nih.gov

Reactivity at the Pyridine Nitrogen and Ring Carbons

The pyridine ring introduces a second site of reactivity. Its properties are distinct from the phenolic ring.

Reactivity at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system and imparts basic and nucleophilic character.

Protonation and Salt Formation: As a base, the nitrogen readily reacts with acids to form pyridinium (B92312) salts.

N-Oxidation: The nitrogen can be oxidized to an N-oxide, typically using reagents like m-CPBA or H₂O₂. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. For example, direct arylation of pyridine N-oxides is a known method for preparing 2-arylpyridines. berkeley.edu

Quaternization (N-Alkylation): The nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts.

Reactivity at the Pyridine Ring Carbons: The pyridine ring is electron-deficient compared to benzene, making it generally unreactive towards electrophilic aromatic substitution. When such reactions are forced, they typically occur at the C3 (and C5) position, which is already substituted in this molecule.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack or C-H functionalization, especially at the positions ortho and para to the nitrogen (C2, C4, C6).

Nucleophilic Aromatic Substitution: While the pyridine ring of this compound lacks a leaving group, derivatization (e.g., via N-oxidation followed by treatment with a halogenating agent) could install one.

C-H Functionalization: Modern synthetic methods, often involving transition-metal catalysis (e.g., Palladium), enable the direct functionalization of C-H bonds. acs.org For 3-substituted pyridines, these reactions can be directed to various positions, offering a powerful tool for late-stage modification without pre-installing a leaving group. nih.gov

Regioselective Functionalization of the Fluorinated Phenyl and Pyridyl Moieties

Achieving regioselectivity in further functionalization is crucial for synthesizing specific derivatives. The inherent directing effects of the existing substituents are the primary control elements.

On the Phenolic Ring: As discussed in section 5.1, the powerfully directing hydroxyl group will overwhelmingly favor electrophilic substitution at the C2 and C4 positions. Functionalization at C6 is also possible but may be sterically hindered by the adjacent pyridyl group.

On the Pyridine Ring: Directing C-H functionalization onto the pyridine ring would most likely occur at the C2 or C6 positions, which are ortho to the nitrogen and activated towards such transformations. acs.org Fluorination of pyridines using reagents like AgF₂ has been shown to be highly regioselective for the position adjacent to the nitrogen. researchgate.net Functionalization at C4 is also a possibility. The choice of catalyst and reaction conditions would be critical in determining the outcome.

The development of regioselective methods is an active area of research, with techniques like fluorination-SNAr sequences and catalyst-controlled C-H activation providing sophisticated ways to modify complex heterocyclic systems. researchgate.netresearchgate.net

Synthesis and Chemical Properties of Novel Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound can be envisioned through various synthetic strategies, primarily leveraging cross-coupling reactions to build the core biaryl structure or modifying the existing functional groups. Analogues found in the literature often involve similar structural motifs, such as fluorinated pyridines or other biaryl systems. acs.orgrsc.org

For instance, the synthesis of various 3-fluoropyridines has been achieved through methods like photoredox-mediated coupling followed by condensation. acs.org Derivatives of related compounds, such as 5-fluoro-2'-deoxyuridine, have been prepared by adding functional groups like propargyl moieties to hydroxyl groups, highlighting a common strategy for derivatization. nih.gov Similarly, fatty acyl esters of related fluorinated nucleosides have been synthesized to improve properties like cellular uptake. nih.gov

A patent for a complex molecule describes using 3-fluoro-5-hydroxybenzonitrile (B1321932) in a coupling reaction, demonstrating a practical application of a closely related phenol in building more elaborate structures. google.com

Table 3: Examples of Synthesized Analogues and Derivatives of Related Scaffolds

| Compound Class | Synthetic Method | Key Features/Properties | Reference |

|---|---|---|---|

| Substituted 3-Fluoropyridines | Photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers | Provides access to a diversity of substituted fluoropyridine cores. | acs.org |

| 5′-O-Fatty Acyl FLT Derivatives | Esterification of 3′-fluoro-2′,3′-dideoxythymidine (FLT) with fatty acids | Enhanced cellular uptake and anti-HIV activity compared to the parent nucleoside. | nih.gov |

| 3'-O-Propargyl 5-Fluoro-2'-deoxyuridine | Propargylation of the sugar hydroxyl group | Derivative showed higher cytotoxic activity against cancer cell lines than the parent compound. | nih.gov |

The chemical properties of these novel derivatives are highly dependent on the nature of the introduced functional groups. For example, adding lipophilic chains can increase membrane permeability, nih.gov while adding reactive handles like alkynes allows for further modification via click chemistry. nih.gov The fluorinated pyridine motif is a common feature in pharmaceuticals and agrochemicals, where the fluorine atom is often used to modulate metabolic stability, binding affinity, and pKa. nih.gov

Advanced Materials Science and Supramolecular Applications of 3 Fluoro 5 Pyridin 3 Yl Phenol

Exploration of 3-Fluoro-5-(pyridin-3-yl)phenol as a Building Block in Functional Polymer Architectures

There is no available scientific literature detailing the synthesis or properties of functional polymers derived from this compound. Research on polymers incorporating fluorinated or pyridine-containing monomers is extensive; however, studies specifically employing this compound as a monomer or building block have not been published.

Application of this compound in Optoelectronic Materials, including OLEDs

The potential application of this compound in optoelectronic materials, such as organic light-emitting diodes (OLEDs), has not been investigated in any published research. Although fluorinated and pyridyl-containing compounds are of interest in the development of new optoelectronic materials, there are no reports on the synthesis or characterization of materials incorporating this compound for these purposes.

Design and Study of Supramolecular Assemblies Featuring this compound

No studies have been found that focus on the design and synthesis of supramolecular assemblies using this compound as a key component. The ability of the pyridine (B92270) nitrogen to act as a hydrogen bond acceptor and the phenol (B47542) group as a hydrogen bond donor suggests potential for self-assembly, but the specific intermolecular interactions and resulting architectures of this compound have not been explored.

Coordination Chemistry of this compound with Metal Centers for Catalytic or Material Applications

The coordination of this compound to metal centers has not been described in the scientific literature. While the coordination chemistry of pyridine-based ligands is a vast field with numerous applications in catalysis and materials science, there are no published reports on the synthesis, structure, or catalytic activity of metal complexes involving this specific fluorinated pyridylphenol ligand.

Future Perspectives and Emerging Research Trajectories for 3 Fluoro 5 Pyridin 3 Yl Phenol

Discovery of Unprecedented Synthetic Methodologies for 3-Fluoro-5-(pyridin-3-yl)phenol and Its Derivatives

The synthesis of biaryl compounds like this compound has traditionally relied on established methods such as the Suzuki-Miyaura cross-coupling reaction. This reaction, which couples a boronic acid with a halide, remains a robust method for creating the core carbon-carbon bond between the phenyl and pyridine (B92270) rings. chemicalbook.com For instance, the synthesis of the non-fluorinated analog, 3-(pyridin-3-yl)phenol, has been achieved by reacting 3-bromophenol (B21344) with pyridin-3-ylboronic acid using a palladium catalyst and microwave irradiation to yield the product in good time. chemicalbook.com

However, the future of synthesizing these molecules lies in the development of more efficient, sustainable, and novel methodologies. A significant emerging area is visible-light photoredox catalysis. mdpi.comnih.gov This strategy offers mild reaction conditions and high functional group tolerance, representing a greener alternative to traditional methods. mdpi.com Research has demonstrated the synthesis of diversely substituted 3-fluoropyridines through the photoredox-mediated coupling of ketone derivatives, a process that can be performed in a one-pot manner. acs.org This approach, utilizing light to drive chemical reactions, could be adapted for the synthesis of this compound, potentially offering higher yields and access to a wider range of derivatives under environmentally benign conditions. acs.orgresearchgate.net Furthermore, chemoenzymatic procedures, which combine chemical synthesis with enzymatic reactions, are being explored for the construction of fluorinated biaryl architectures, offering a highly selective and efficient route to complex molecules. nih.gov

Development of Advanced Analytical Probes for In Situ Reaction Monitoring and Complex System Characterization

Optimizing the synthesis of this compound requires a deep understanding of the reaction kinetics and mechanism. This is where advanced analytical probes for real-time, in situ monitoring become crucial. While standard techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for final product characterization, their adaptation for real-time analysis is a key research trajectory. numberanalytics.com

The integration of automated sampling techniques with in situ analytical methods allows for the collection of high-density, reliable data throughout a chemical transformation. ubc.ca For instance, coupling a stopped-flow system with Fourier Transform Infrared (FT-IR) spectroscopy can provide significant spectral and chemical information on rapid timescales. perkinelmer.com For cross-coupling reactions like the Suzuki-Miyaura, techniques such as Tip-Enhanced Raman Spectroscopy (TERS) and Surface-Enhanced Raman Spectroscopy (SERS) are being developed to monitor the reaction directly at the catalyst's surface. rsc.orgacs.orgresearchgate.net These advanced methods provide unprecedented insight into reaction intermediates and the influence of various parameters, enabling precise optimization of reaction conditions to improve yield and minimize impurities. ubc.cairb.hr

Refinement of Computational Models for Enhanced Prediction of Reactivity and Materials Performance

Computational chemistry has become an indispensable tool in modern chemical research, and its role in the study of fluorinated pyridylphenols is set to expand significantly. Density Functional Theory (DFT) is a powerful method used to predict the behavior of complex molecules and reaction systems. numberanalytics.comnih.gov By performing DFT calculations, researchers can gain insights into the electronic structure, stability, and reactivity of molecules like this compound. acs.orgresearchgate.net

These computational models can be used to:

Elucidate Reaction Mechanisms: Theoretical studies can map out the entire reaction pathway, identifying transition states and intermediates. nih.gov This helps in understanding why certain reaction conditions are effective and can guide the design of more efficient synthetic routes. researchgate.net

Predict Physicochemical Properties: Properties such as molecular geometry, electronic distribution, and spectroscopic signatures can be calculated, aiding in the identification and characterization of newly synthesized compounds. acs.orgresearchgate.net

Screen for Biological Activity: Molecular docking studies, a computational technique, can predict how a molecule might interact with a biological target, such as an enzyme or receptor. nih.govnih.gov This allows for the virtual screening of large libraries of derivatives to identify promising candidates for further experimental investigation.

As computational power and algorithms improve, these models will become even more accurate, accelerating the discovery and development of new materials and therapeutic agents based on the fluorinated pyridylphenol scaffold. youtube.com

Broader Scientific and Technological Impact of Fluorinated Pyridylphenols Beyond Current Applications

The unique structural features of fluorinated pyridylphenols suggest a broad range of potential impacts beyond their immediate synthetic interest. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability, binding affinity, and bioavailability. nih.govnih.govsoton.ac.uk

Key areas of potential impact include:

Neuropharmacology: The pyridylphenol structure is found in compounds targeting the central nervous system. For example, derivatives of this class have been investigated as antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is implicated in various neurological and psychiatric disorders. nih.gov

Oncology and Drug Development: Fluorinated compounds are prevalent in pharmaceuticals, including anticancer agents. nih.govnih.gov The structural motif of this compound could serve as a valuable building block for new therapeutic agents.

Materials Science: The presence of fluorine can impart unique properties to materials, such as high thermal stability and chemical resistance. numberanalytics.com Furthermore, aromatic systems containing fluorine and nitrogen, like in pyridylphenols, can exhibit interesting photophysical properties, such as fluorescence. nih.govmdpi.com This opens up possibilities for their use in developing advanced materials like organic light-emitting diodes (OLEDs), sensors, or functional polymers. man.ac.ukresearchgate.net The ability of fluorinated phenols to act as effective hydrogen bond donors also makes them attractive for creating self-assembled monolayers and other supramolecular structures. brighton.ac.uk

The continued exploration of this class of compounds is expected to lead to significant advancements in both human health and materials technology.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| 3-(Pyridin-3-yl)phenol |

| 3-Bromophenol |

| Pyridin-3-ylboronic acid |

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-5-(pyridin-3-yl)phenol, and how can reaction conditions be optimized?

Answer: Synthesis often employs cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling: Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple a fluorophenyl boronic acid derivative with a pyridine-containing aryl halide. Optimize solvent (toluene/EtOH/H₂O), temperature (80–105°C), and base (K₂CO₃) to enhance yield .

- Direct Arylation: Copper or palladium catalysts enable C–H activation for direct coupling, reducing by-products. Monitor reaction time and ligand choice (e.g., phosphine ligands) to control regioselectivity . Key Consideration: Purification via column chromatography or recrystallization is critical due to potential halogenated by-products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic F). ¹H/¹³C NMR resolves pyridyl and phenolic proton environments .

- Mass Spectrometry (HRMS): Confirm molecular weight (calc. for C₁₁H₇FNO: 188.06 g/mol) and detect fragmentation patterns .

- IR Spectroscopy: Validate phenolic –OH stretch (~3200–3600 cm⁻¹) and aromatic C–F bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

- Use SHELXL for small-molecule refinement. Key steps:

Q. How should researchers analyze contradictory biological activity data for this compound?

Answer:

- Dose-Response Curves: Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 μM) to identify outliers .

- Solubility Effects: Test in DMSO/PBS mixtures to rule out aggregation. Use dynamic light scattering (DLS) to confirm colloidal stability .

- Metabolite Interference: Perform LC-MS/MS to detect degradation products in cell-based assays .

Q. What strategies optimize structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Scaffold Modification: Introduce electron-withdrawing groups (e.g., –CF₃) at the 5-position to enhance binding affinity. Compare with 3-Fluoro-5-(trifluoromethyl)picolinic acid derivatives .

- Bioisosteric Replacement: Substitute pyridyl with thiophene (e.g., 3-Fluoro-5-(thiophen-2-yl)phenol) to assess π-stacking interactions .

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict electrostatic potential maps and guide synthetic priorities .

Methodological Challenges and Solutions

Q. How to address low yields in Suzuki-Miyaura coupling for fluorinated aryl systems?

Answer:

Q. What are the best practices for handling air/moisture-sensitive intermediates in synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.